N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
Introduction to Indole-Thiazolidinone Hybrid Pharmacophores
Indole-thiazolidinone hybrids have emerged as privileged scaffolds in medicinal chemistry due to their dual capacity to interact with diverse biological targets. The indole nucleus, a bicyclic structure comprising fused benzene and pyrrole rings, is widely recognized for its role in modulating neurotransmitter systems, enzyme inhibition, and anticancer activity. Thiazolidinone derivatives, characterized by a five-membered ring containing sulfur and nitrogen, exhibit broad-spectrum antimicrobial, anti-inflammatory, and antidiabetic properties. Hybrid molecules combining these frameworks aim to exploit complementary mechanisms of action, potentially overcoming drug resistance and improving therapeutic outcomes.
Structural Motifs in N-(2-Fluorophenyl)-2-[(3Z)-3-(3-Methyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)-2-Oxo-2,3-Dihydro-1H-Indol-1-Yl]Acetamide
The compound’s structure integrates three key domains:
- Indole Core : The 1H-indole-2,3-dione (isatin) moiety features a ketone at position 2 and a lactam at position 3. This motif is known to interact with kinases and topoisomerases, making it critical for anticancer activity.
- Thiazolidinone Ring : The 3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group introduces sulfur and oxygen atoms, which facilitate hydrogen bonding with bacterial DNA gyrase and fungal cytochrome P450 enzymes. The thioxo group at position 2 enhances electron delocalization, potentially improving binding affinity.
- Substituent Modifications :
- The 2-fluorophenyl acetamide group at position 1 of the indole enhances lipophilicity, promoting membrane penetration. Fluorine’s electronegativity may also stabilize interactions with hydrophobic enzyme pockets.
- The (3Z)-configuration of the thiazolidinone-ylidene group ensures spatial alignment with target proteins, as demonstrated in molecular docking studies of analogous compounds.
Table 1: Key Structural Features and Their Implications
Pharmacological Significance of Indole and Thiazolidinone Moieties in Medicinal Chemistry
Indole Derivatives
Indole-based compounds exhibit multifargeted activity :
- Anticancer Effects : The indole nucleus disrupts microtubule assembly and induces apoptosis in colon cancer cells (e.g., IC50 = 0.92 µM in HCT-15). Unsubstituted indole nitrogens improve activity by allowing planar binding to DNA.
- Antimicrobial Action : Indole’s NH group forms hydrogen bonds with bacterial DNA gyrase, as seen in C3-indole derivatives inhibiting Staphylococcus aureus (PDB: 3U2D).
Thiazolidinone Derivatives
Thiazolidinones contribute to broad-spectrum activity :
- Antifungal Properties : The 4-oxo group in thiazolidinone inhibits fungal lanosterol demethylase, a mechanism critical against Candida albicans.
- Antidiabetic Potential : Thiazolidinedione analogs activate PPARγ, reducing insulin resistance in type 2 diabetes. While the subject compound lacks a PPARγ-binding carboxylate, its thioxo group may mimic endogenous ligands.
Synergistic Effects in Hybrids
The conjugation of indole and thiazolidinone enhances dual-target engagement :
- In phenethyl-thiazolidinone-indole hybrids, methoxy substituents on the phenyl ring improve selectivity (10-fold higher for cancer cells vs. normal cells).
- Molecular dynamics simulations suggest that the Z-configuration optimizes van der Waals interactions with bacterial membranes, as observed in chalcone-thiazolidinone hybrids.
Properties
CAS No. |
618072-55-2 |
|---|---|
Molecular Formula |
C20H14FN3O3S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C20H14FN3O3S2/c1-23-19(27)17(29-20(23)28)16-11-6-2-5-9-14(11)24(18(16)26)10-15(25)22-13-8-4-3-7-12(13)21/h2-9H,10H2,1H3,(H,22,25)/b17-16- |
InChI Key |
FQCNLZQLAIVQMI-MSUUIHNZSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Coupling and Cyclization
A prominent method involves a one-pot synthesis starting from 2-(1H-indol-3-yl)-N-phenylacetamide derivatives. The process combines ozone-mediated oxidation and thiazolidinone ring formation in a single reactor.
Procedure :
-
Indole Acetamide Preparation : 2-(1H-Indol-3-yl)acetic acid is coupled with 2-fluoroaniline using HATU or HBTU in dichloromethane (DCM) at 0–25°C. Yields exceed 85% after purification.
-
Oxidative Cyclization : The acetamide intermediate is dissolved in DCM:MeOH (5:1), and ozone is bubbled through the solution at −78°C until a blue color persists. Excess ozone is purged with oxygen, followed by the addition of pyridine (0.1 mL/mmol) and triethylamine (0.35 mL/mmol). The mixture warms to room temperature, inducing cyclization to the thiazolidinone ring.
Key Advantages :
Knoevenagel Condensation Route
This approach constructs the thiazolidinone moiety via Knoevenagel condensation , followed by indole functionalization.
Steps :
-
Thiazolidinone Precursor Synthesis : 3-Methyl-2-thioxothiazolidin-4-one is condensed with pyridine-2-carboxaldehyde in acetic acid/sodium acetate, yielding the α,β-unsaturated ketone intermediate.
-
Indole Coupling : The ketone reacts with N-(2-fluorophenyl)-2-(2-oxoindolin-1-yl)acetamide under basic conditions (KOH/EtOH), forming the final product via nucleophilic addition.
Optimization Notes :
-
Microwave irradiation (100°C, 30 min) improves condensation yields from 40% to 68%.
-
Anhydrous conditions prevent hydrolysis of the thioxo group.
Stereochemical Control and Isomer Separation
The (3Z) configuration is critical for bioactivity. Two strategies ensure stereoselectivity:
Thermodynamic Control via Solvent Polarity
Polar aprotic solvents (DMF, DMSO) favor the Z-isomer due to stabilization of the transition state’s dipole moment. For example, refluxing in DMF yields 93% Z-isomer, compared to 72% in toluene.
Chromatographic Resolution
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates Z/E isomers. The Z-isomer elutes earlier due to reduced planarity.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent US20180127373A1 describes a continuous flow system for large-scale production:
-
Reactor 1 : Coupling of indole acetic acid and 2-fluoroaniline (residence time: 10 min).
-
Reactor 2 : Ozonolysis at −70°C (residence time: 5 min).
-
Reactor 3 : Cyclization with triethylamine (residence time: 20 min).
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Z-Selectivity (%) | Scalability |
|---|---|---|---|---|
| One-Pot Oxidation | 78 | 99 | 95 | High |
| Knoevenagel | 68 | 97 | 88 | Moderate |
| Continuous Flow | 85 | 99.5 | 96 | Industrial |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antibacterial Properties
Recent studies have demonstrated that derivatives of thiazolidinones, including compounds similar to N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide, exhibit significant antibacterial activity. For instance, compounds related to thiazolidinones have shown effectiveness against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
Key Findings:
- Minimum Inhibitory Concentration (MIC): Some derivatives have MIC values as low as 0.004 mg/mL.
- Most Active Compound: A derivative with a thiazolidinone structure demonstrated the highest activity against Enterobacter cloacae .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Thiazolidinone derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain derivatives have shown moderate antineoplastic activity against cell lines such as TK-10 and HT-29 .
Research Insights:
- Cell Line Studies: Compounds similar to N-(2-fluorophenyl)-2-[...]-acetamide have been tested against various cancer cell lines.
- Mechanism of Action: The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of N-(2-fluorophenyl)-2-[...]-acetamide. Studies on related thiazolidinones indicate that modifications at specific positions can enhance antibacterial and anticancer activities.
Notable Modifications:
- Substituent Variation: Altering the substituents on the thiazolidinone ring can significantly affect potency.
- Hybrid Structures: Combining different pharmacophores within a single molecule has been shown to improve biological activity .
Case Study 1: Antibacterial Efficacy
A series of thiazolidinone derivatives were synthesized and tested for antibacterial activity. Among them, a compound structurally similar to N-(2-fluorophenyl)-2-[...]-acetamide exhibited remarkable activity against resistant strains of bacteria.
Case Study 2: Anticancer Potential
In vitro studies revealed that a derivative of N-(2-fluorophenyl)-2-[...]-acetamide induced apoptosis in HT-29 colon cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.
Modulate Receptors: Interact with cellular receptors to influence signal transduction pathways.
Affect Gene Expression: Alter the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
Activity Trends :
- Thiazolidinone derivatives with electron-withdrawing groups (e.g., CF3 in ) exhibit enhanced antiparasitic activity due to increased membrane permeability.
- The target compound’s predicted collision cross-section (207.3 Ų) suggests moderate cellular uptake efficiency compared to bulkier analogues (e.g., 223.9 Ų for ) .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step reactions, typically starting with condensation of substituted indole derivatives with thiazolidinone precursors. Key steps include:
- Step 1 : Formation of the thiazolidinone ring via base-catalyzed cyclization (e.g., using NaOH in ethanol at 60–80°C) .
- Step 2 : Coupling the thiazolidinone intermediate with 2-fluorophenylacetamide via nucleophilic substitution or amidation .
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Adjust solvent polarity (e.g., DMF for solubility) and temperature to suppress side reactions like hydrolysis of the thioxo group .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : and NMR confirm the Z-configuration of the thiazolidinone-indole moiety (e.g., coupling constants and deshielded carbonyl signals at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ at m/z 468.08) .
- IR : Stretching frequencies for C=O (~1650 cm) and C=S (~1250 cm) confirm functional groups .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition : Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Antimicrobial Activity : Disk diffusion against S. aureus or E. coli .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC values or target specificity may arise from:
- Experimental Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Compound Stability : Perform stability studies in DMSO/PBS (pH 7.4) via LC-MS to detect degradation products .
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .
Q. What computational methods are recommended for structure-activity relationship (SAR) studies?
- Docking Simulations : Use AutoDock Vina to model interactions with targets like DNA topoisomerase II (PDB ID: 1ZXM) .
- QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) via MOE software to correlate with cytotoxicity data .
- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Q. How should researchers design experiments to validate the mechanism of action?
- Biochemical Assays : Measure ATPase activity or substrate cleavage rates in target enzymes .
- Cellular Imaging : Use confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Methodological Challenges
Q. How can synthetic by-products be minimized during scale-up?
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise control of residence time .
- Catalytic Systems : Use Pd/C or Grubbs catalyst for selective bond formation .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce phosphate esters or PEGylation .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
